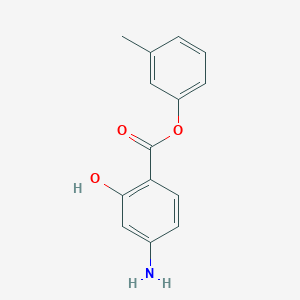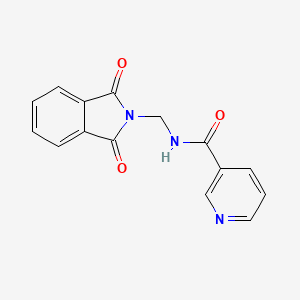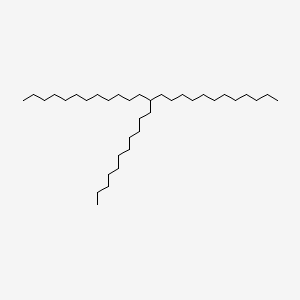![molecular formula C16H10Br6Cl2O2 B14634619 1,1'-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene) CAS No. 52642-38-3](/img/structure/B14634619.png)
1,1'-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene) is a complex organic compound characterized by its unique structure, which includes a butane backbone linked to two 3,4,5-tribromo-2-chlorobenzene groups via ether linkages
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene) typically involves the reaction of 1,4-butanediol with 3,4,5-tribromo-2-chlorophenol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of 1,4-butanediol react with the phenolic groups of 3,4,5-tribromo-2-chlorophenol to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
1,1’-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of dehalogenated products.
Substitution: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dehalogenated products.
Substitution: Amino or thiol-substituted derivatives.
科学的研究の応用
1,1’-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of 1,1’-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene) involves its interaction with specific molecular targets and pathways. The compound’s bromine and chlorine atoms can form halogen bonds with biological molecules, potentially disrupting their normal function. Additionally, the compound’s structure allows it to interact with cellular membranes, proteins, and enzymes, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 1,1’-[Ethane-1,2-diylbis(oxy)]bis(2,4,6-tribromobenzene)
- 1,1’-(2-Butene-1,4-diyl)bis(3,4,5-tribromo-2-chlorobenzene)
- 1,1’-(1,2-Ethanediyl)bis[4-methylbenzene]
Uniqueness
1,1’-[Butane-1,4-diylbis(oxy)]bis(3,4,5-tribromo-2-chlorobenzene) is unique due to its specific butane backbone and the presence of multiple bromine and chlorine atoms, which confer distinct chemical and biological properties
特性
CAS番号 |
52642-38-3 |
|---|---|
分子式 |
C16H10Br6Cl2O2 |
分子量 |
784.6 g/mol |
IUPAC名 |
1,2,3-tribromo-4-chloro-5-[4-(3,4,5-tribromo-2-chlorophenoxy)butoxy]benzene |
InChI |
InChI=1S/C16H10Br6Cl2O2/c17-7-5-9(15(23)13(21)11(7)19)25-3-1-2-4-26-10-6-8(18)12(20)14(22)16(10)24/h5-6H,1-4H2 |
InChIキー |
QCUUPMPWAAZZMI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)Cl)OCCCCOC2=CC(=C(C(=C2Cl)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenamine, 4-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-](/img/structure/B14634541.png)
![N-(2-Chloroethyl)-N'-[1-(2,2-dimethylcyclopropyl)ethyl]urea](/img/structure/B14634548.png)
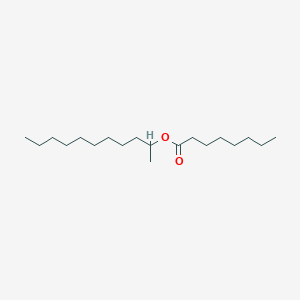

![[Bis(4-chlorophenyl)methyl]phosphanone](/img/structure/B14634559.png)

![6-Propylbicyclo[3.2.0]hept-6-en-2-one](/img/structure/B14634576.png)

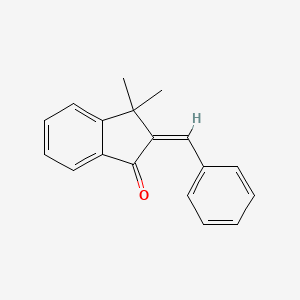
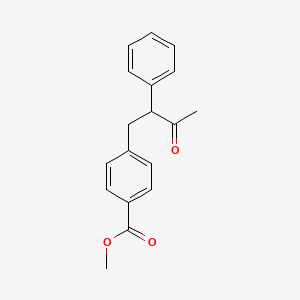
![4-[4-(Acetyloxy)phenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14634593.png)
